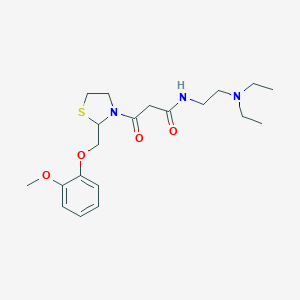
N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ヒドロキシ-7-アセトキシフラボン: (CAS No. 6674-40-4) はフラボノイド類に属する化合物です。ヒドロキシル基とアセトキシ基が結合したフラボン骨格を特徴としています。
2. 製法
合成経路::化学合成: 具体的な合成経路は広く報告されていませんが、化学合成は、フラボン前駆体の7位にあるヒドロキシル基のアセチル化を含むと考えられます。
天然源からの単離: 5-ヒドロキシ-7-アセトキシフラボンは、天然に生成する植物から単離することができます。
- 商業的な関心が限られているため、工業規模の生産方法はあまり報告されていません。
準備方法
Synthetic Routes::
Chemical Synthesis: While specific synthetic routes are not widely documented, chemical synthesis likely involves acetylation of the hydroxyl group at position 7 of a flavone precursor.
Isolation from Natural Sources: 5-Hydroxy-7-acetoxyflavone can be isolated from plants that naturally produce it.
- Industrial-scale production methods are not well-documented due to limited commercial interest.
化学反応の分析
反応性::
酸化: フェノール性ヒドロキシル基(5位)は酸化反応を起こす可能性があります。
置換: アセトキシ基(7位)は置換反応に関与する可能性があります。
還元: カルボニル基(アセトキシ)の還元は可能です。
酸化: 酸化剤(例:過酸化水素、金属酸化物)。
置換: ハロゲン化剤(例:臭素、塩素)。
還元: 還元剤(例:水素化ホウ素ナトリウム)。
- 酸化: 5-ヒドロキシ-7-カルボキシフラボン(アセトキシ基が酸化された場合)。
- 置換: 置換反応によって、様々な誘導体が生成されます。
4. 科学研究への応用
化学: フラボノイドの反応性を調べるためのモデル化合物として使用されます。
生物学: 抗酸化作用と抗炎症作用の潜在的な可能性について調査されています。
医学: 生物活性のため、創薬における可能性があります。
産業: 産業的な応用は限られていますが、さらなる研究により、新たな用途が明らかになる可能性があります。
科学的研究の応用
Chemistry: Used as a model compound for studying flavonoid reactivity.
Biology: Investigated for potential antioxidant and anti-inflammatory properties.
Medicine: Possible applications in drug development due to its bioactivity.
Industry: Limited industrial applications, but further research may reveal novel uses.
作用機序
標的: 分子標的には、酵素、受容体、またはシグナル伝達経路が含まれる可能性があります。
経路: 5-ヒドロキシ-7-アセトキシフラボンは、細胞プロセス(例:炎症、酸化ストレス)の調節に関与する可能性があります。
類似化合物との比較
独自性: 他のフラボノイドとの比較における特定の特徴を強調します。
類似化合物: 他のフラボン(例:クリシン、アピゲニン)は、構造的に類似しています。
5-ヒドロキシ-7-アセトキシフラボンに関する研究は現在も進行中で、その可能性はさらなる探求を待っています。 詳細情報が必要な場合や、さらに質問がある場合は、お気軽にお問い合わせください
生物活性
N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide, also known by its CAS number 161364-72-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies demonstrating its efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C20H31N3O4S |
| Molar Mass | 409.54 g/mol |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 620.9 ± 55.0 °C (Predicted) |
| pKa | 8.01 ± 0.40 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazolidine ring structure is known to facilitate interactions with proteins that play crucial roles in cellular signaling and metabolism.
- Anti-inflammatory Activity : Research indicates that compounds containing thiazolidine moieties exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Antioxidant Properties : The presence of methoxyphenoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
Case Study 3: Antioxidant Capacity
Research assessing the antioxidant capacity of this compound showed a significant reduction in lipid peroxidation in cellular models exposed to oxidative stress. This effect was attributed to the compound's ability to donate electrons and neutralize reactive oxygen species.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-4-22(5-2)11-10-21-18(24)14-19(25)23-12-13-28-20(23)15-27-17-9-7-6-8-16(17)26-3/h6-9,20H,4-5,10-15H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRFDXHVDSUSKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936508 |
Source


|
| Record name | N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161364-72-3 |
Source


|
| Record name | 3-Thiazolidinepropanamide, N-(2-(diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161364723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














